1-Cyclohexylpiperidine-2,4-dione
Overview
Description
1-Cyclohexylpiperidine-2,4-dione is a chemical compound with the CAS Number: 91340-30-6 . It has a molecular weight of 195.26 . The compound is in powder form and has a melting point of 104-105 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17NO2/c13-10-6-7-12 (11 (14)8-10)9-4-2-1-3-5-9/h9H,1-8H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 104-105 . It has a molecular weight of 195.26 . The compound’s InChI code is 1S/C11H17NO2/c13-10-6-7-12 (11 (14)8-10)9-4-2-1-3-5-9/h9H,1-8H2 , which provides a specific textual identifier for its molecular structure.Scientific Research Applications
Aromatase Inhibitory Activity
1-Cyclohexylpiperidine-2,4-dione has been investigated for its potential as an aromatase inhibitor. Aromatase is a cytochrome-P450-dependent enzyme responsible for converting androgens to estrogens. In a study, derivatives of this compound, including 3-cyclohexyl and 3-cyclohexylmethyl derivatives, showed significant enzyme inhibitory activity, making them candidates for endocrine therapy in hormone-dependent tumors such as breast cancer (Staněk et al., 1991).
Precursor for Bioactive Molecules
Cyclohexane-1,3-dione derivatives, closely related to this compound, are key structural precursors for synthesizing various bioactive molecules. These molecules exhibit a range of biological activities, including anti-bacterial, anti-inflammatory, and anti-tumor properties. The chemical versatility of these derivatives is attributed to their highly active methylene moiety and di-carbonyl groups (Sharma et al., 2021).
Palladium-Catalyzed Intramolecular Hydroalkylation
In a study, the cyclization of derivatives of this compound was catalyzed by palladium compounds. This process involves the attack of an enol carbon atom on a palladium-complexed olefin, followed by palladium migration and protonolysis, demonstrating the compound's utility in organic synthesis (Qian & Widenhoefer, 2003).
Synthesis of Oxygen-Containing Heterocycles
Cyclohexan-1,3-dione derivatives, similar to this compound, are used for synthesizing six-membered oxygen-containing heterocycles. These heterocycles are intermediates for creating natural products and other valuable bioactive molecules with anti-viral, anti-bacterial, and anti-cancer activities (Sharma et al., 2020).
Complex Formation with Metals
Studies have shown that derivatives of cyclohexane-1,2-diones, related to this compound, can form complexes with metals like cobalt, nickel, and copper. These complexes are important in coordination chemistry and may have potential applications in catalysis and material science (Bassett et al., 1969).
Safety and Hazards
Mechanism of Action
Mode of Action
It is believed to interact with its targets in a way that alters their function, but the specifics of this interaction and the resulting changes are still being studied .
Biochemical Pathways
It is believed that the compound may influence several pathways due to its complex structure and potential for diverse interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Cyclohexylpiperidine-2,4-dione are currently under study. These properties will determine the compound’s bioavailability, or how much of the compound is able to reach its target sites in the body .
Result of Action
As research progresses, it is expected that more information about these effects will become available .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
Properties
IUPAC Name |
1-cyclohexylpiperidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-10-6-7-12(11(14)8-10)9-4-2-1-3-5-9/h9H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYUUXVXLWJHQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(=O)CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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